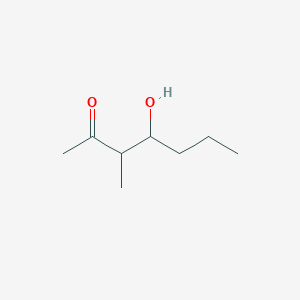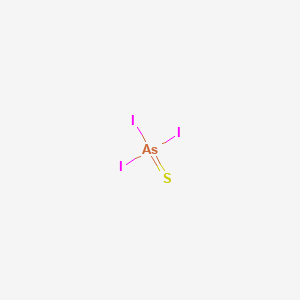![molecular formula C16H16O5 B14624103 5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate CAS No. 59036-51-0](/img/structure/B14624103.png)
5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties . This compound is characterized by its unique structure, which includes a benzopyran ring system substituted with an acetate group and a 3-methylbut-2-en-1-yl ether moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate typically involves multiple steps. One common method includes the extraction of natural products followed by chemical modifications. For instance, the leaves of Melicope moluccana can be extracted with methanol, and the resulting extract can be partitioned with n-hexane. The methanol extract is then adjusted to pH 3-4 with sulfuric acid and partitioned with ethyl acetate to separate non-alkaloid compounds. The acid extracts are basified with ammonia solution and partitioned with ethyl acetate to yield the crude alkaloid, which is further purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar extraction and purification techniques on a larger scale. The use of advanced chromatographic techniques and automated extraction systems can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or carbonyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of flavonoids.
Biology: It exhibits biological activities such as antioxidant, anticancer, and anti-inflammatory effects.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: It can be used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory and cancer pathways, thereby exerting its anti-inflammatory and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and antioxidant activities.
Luteolin: Exhibits anti-inflammatory and anticancer effects.
Uniqueness
5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other flavonoids .
Propiedades
Número CAS |
59036-51-0 |
|---|---|
Fórmula molecular |
C16H16O5 |
Peso molecular |
288.29 g/mol |
Nombre IUPAC |
[5-(3-methylbut-2-enoxy)-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C16H16O5/c1-10(2)6-7-19-14-8-12(20-11(3)17)9-15-13(14)4-5-16(18)21-15/h4-6,8-9H,7H2,1-3H3 |
Clave InChI |
LTBISKBTOHKHNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOC1=CC(=CC2=C1C=CC(=O)O2)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)](/img/structure/B14624025.png)
![2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14624029.png)
![[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14624033.png)
![6-Amino-5-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1-sulfonamide](/img/structure/B14624034.png)
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol](/img/structure/B14624040.png)







![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
